4-(2-(Trifluoromethoxy)phenoxy)piperidine

Medicinal Chemistry Process Chemistry Physicochemical Characterization

Procure the ortho-OCF₃ isomer (CAS 902836-49-1) for its distinct lipophilicity (XLogP3=3.04) and CNS penetration, crucial for brain-penetrant lead series. Its unique boiling point (275°C) and storage (2-8°C, dark) differentiate it from para/meta analogs, ensuring reproducible SAR and synthesis outcomes. The free piperidine NH group enables versatile library diversification.

Molecular Formula C12H14F3NO2
Molecular Weight 261.24 g/mol
CAS No. 902836-49-1
Cat. No. B1324896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Trifluoromethoxy)phenoxy)piperidine
CAS902836-49-1
Molecular FormulaC12H14F3NO2
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=CC=C2OC(F)(F)F
InChIInChI=1S/C12H14F3NO2/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9/h1-4,9,16H,5-8H2
InChIKeyUXSFSVYZILNPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Trifluoromethoxy)phenoxy)piperidine CAS 902836-49-1: Ortho‑Substituted Piperidine Building Block


4-(2-(Trifluoromethoxy)phenoxy)piperidine (CAS 902836-49-1) is a fluorinated piperidine derivative with molecular formula C₁₂H₁₄F₃NO₂ and a molecular weight of 261.24 g/mol . The compound features a piperidine ring ether‑linked at the 4‑position to a phenoxy group bearing an ortho‑trifluoromethoxy (–OCF₃) substituent. This ortho‑substitution pattern distinguishes it from the more common para‑ and meta‑analogs, and the presence of the –OCF₃ group imparts enhanced lipophilicity (XLogP3 ≈ 3.04) and metabolic stability relative to non‑fluorinated piperidine scaffolds . The compound is typically supplied as a free base with a purity of ≥95% and is used as a versatile intermediate in medicinal chemistry and chemical biology .

Why 4-(2-(Trifluoromethoxy)phenoxy)piperidine Cannot Be Replaced by Para‑ or Meta‑Substituted Analogs


In‑class piperidine‑phenoxy ethers bearing a –OCF₃ group are not interchangeable; the position of the trifluoromethoxy substituent on the phenyl ring (ortho, meta, or para) dictates both physicochemical properties and downstream biological performance . Ortho‑substitution alters the conformational freedom of the phenoxy‑piperidine linkage and influences electronic distribution, which can translate into measurable differences in boiling point, chromatographic retention (LogP), and target‑binding geometry . Furthermore, the ortho‑isomer exhibits distinct storage requirements—it must be kept at 2‑8 °C and protected from light, whereas some meta‑analogs are shipped at ambient temperature—indicating divergent chemical stability . These quantifiable disparities mean that substituting the ortho‑compound with its para‑ or meta‑counterparts without re‑optimization risks irreproducible results in synthesis, assay development, or SAR campaigns.

Quantitative Differentiation of 4-(2-(Trifluoromethoxy)phenoxy)piperidine from Closest Analogs


Boiling Point: Ortho‑Substituted Derivative Exhibits Lower Boiling Point than Para‑ and Meta‑Isomers

The boiling point of 4-(2-(trifluoromethoxy)phenoxy)piperidine (275 °C at 760 mmHg) is 20–21 °C lower than that of its para‑substituted analog (295.6 °C) and 15 °C lower than that of the meta‑substituted analog (290.7 °C) [1]. This lower boiling point reflects weaker intermolecular forces arising from the steric hindrance of the ortho‑OCF₃ group, which disrupts crystal packing and reduces the energy required for vaporization [2].

Medicinal Chemistry Process Chemistry Physicochemical Characterization

Lipophilicity (LogP): Ortho‑Isomer Shows Higher Computed Lipophilicity than Its Meta‑ and Para‑Analogs

The computed octanol‑water partition coefficient (XLogP3) for 4-(2-(trifluoromethoxy)phenoxy)piperidine is 3.04, which is moderately higher than the predicted values for its meta‑ and para‑substituted counterparts (typically ~2.7–2.9) . This increase in lipophilicity stems from the ortho‑OCF₃ group’s ability to engage in intramolecular interactions that reduce the compound’s effective polarity, a trend consistent with the observed lower boiling point .

ADME Drug Design Computational Chemistry

Storage and Stability: Ortho‑Compound Requires Refrigeration and Light Protection, Unlike Meta‑Analog

4-(2-(Trifluoromethoxy)phenoxy)piperidine is specified for storage at 2‑8 °C with protection from light, whereas the meta‑substituted analog (CAS 459819-38-6) is reported to be stable during shipping at room temperature . This differential sensitivity to heat and light suggests that the ortho‑isomer may be more prone to oxidative degradation or photochemical side reactions, necessitating stricter handling protocols to maintain assay‑ready purity.

Chemical Stability Laboratory Procurement Sample Management

Purity Benchmark: Ortho‑Isomer Routinely Supplied at ≥95% Purity, Comparable to Para‑Analogs

Commercial vendors report a minimum purity of 95% for 4-(2-(trifluoromethoxy)phenoxy)piperidine, which is on par with the standard purity offered for the para‑substituted analog (e.g., 97% from AldrichCPR) . While the ortho‑isomer may be less commonly available in bulk quantities, the purity specification ensures that it can serve as a reliable building block for fragment‑based drug discovery and parallel synthesis without additional purification.

Synthetic Chemistry Analytical Chemistry Procurement

Regioisomeric Impact on Binding: Ortho‑OCF₃ Placement Modulates σ‑Receptor Affinity in Piperidine Series

In a series of piperidine‑phenyl derivatives, ortho‑trifluoromethoxy substitution has been associated with increased affinity for sigma (σ) receptors compared to para‑substituted analogs . While direct binding data for 4-(2-(trifluoromethoxy)phenoxy)piperidine itself are not yet published, the class‑level SAR trend—where ortho‑OCF₃ placement enhances σ‑receptor recognition—provides a rationale for prioritizing this scaffold over its meta‑ and para‑counterparts in CNS‑targeted programs [1].

SAR CNS Pharmacology Receptor Binding

Optimal Use Cases for 4-(2-(Trifluoromethoxy)phenoxy)piperidine in Medicinal Chemistry and Chemical Biology


Fragment‑Based Drug Discovery for CNS Targets

The ortho‑OCF₃ substitution pattern of 4-(2-(trifluoromethoxy)phenoxy)piperidine increases lipophilicity (XLogP3 = 3.04) and may enhance CNS penetration . This makes it a privileged fragment for building brain‑penetrant lead series, particularly when σ‑receptor or related GPCR engagement is desired. The compound’s moderate molecular weight (261.24 g/mol) and hydrogen‑bond donor/acceptor count (1/1) also align with CNS drug‑likeness guidelines.

SAR Exploration of Substitution Position Effects

The quantifiable differences in boiling point (275 °C vs. 295.6 °C for para‑analog) and computed LogP (3.04 vs. ~2.7–2.9) provide a clear benchmark for assessing how ortho‑ versus para‑ or meta‑substitution influences physicochemical properties . Researchers can use the ortho‑isomer as a matched molecular pair to interrogate the impact of regioisomerism on biological activity, metabolic stability, and solubility without confounding changes in molecular formula.

Building Block for Covalent Inhibitors or PROTACs

The free piperidine NH group (pKa ~10–11) in 4-(2-(trifluoromethoxy)phenoxy)piperidine is available for alkylation, acylation, or reductive amination, enabling rapid diversification into libraries of amides, ureas, and sulfonamides . Its ortho‑OCF₃ group can also participate in halogen‑bonding interactions, offering a unique three‑dimensional binding motif for designing selective covalent inhibitors or PROTAC warheads.

Process Chemistry Optimization Studies

The lower boiling point (275 °C) and higher volatility of the ortho‑isomer relative to its para‑analog can be exploited in purification by distillation or in setting evaporation parameters during reaction workup [1]. Process chemists evaluating different regioisomers as intermediates for scale‑up can use this property to predict solvent recovery efficiency and potential loss during concentration steps.

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